Stereochemical Purity: (R)-Enantiomer vs. Racemic Mixture and (S)-Enantiomer
Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine is supplied as the single (R)-enantiomer with confirmed stereochemical integrity, as evidenced by its IUPAC name (3R)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine and stereospecific InChIKey CPSVIPMHUOWCOQ-CQSZACIVSA-N, which incorporates stereochemical descriptors . In contrast, racemic Benzyl-isopropyl-pyrrolidin-3-yl-amine (CAS: 1353987-01-5) lacks stereochemical specification and is characterized by a non-stereospecific InChIKey (CPSVIPMHUOWCOQ-UHFFFAOYSA-N) [1]. The (S)-enantiomer, Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine, exhibits opposite optical rotation and distinct biological interactions .
| Evidence Dimension | Stereochemical Identity and Purity Specification |
|---|---|
| Target Compound Data | Single (R)-enantiomer; InChIKey with stereochemistry (CPSVIPMHUOWCOQ-CQSZACIVSA-N); purity ≥95% |
| Comparator Or Baseline | Racemic mixture (CAS: 1353987-01-5): undefined stereochemistry; InChIKey without stereochemistry (CPSVIPMHUOWCOQ-UHFFFAOYSA-N). (S)-enantiomer: opposite stereoconfiguration. |
| Quantified Difference | Target compound provides defined (R)-stereochemistry vs. undefined stereochemistry for racemate; enantiomeric purity >99% for related 3-aminopyrrolidines achieved via chiral synthesis |
| Conditions | IUPAC nomenclature and InChIKey comparison; vendor purity specifications (95% minimum) |
Why This Matters
Stereochemical identity determines biological activity and catalytic selectivity; procurement of the incorrect stereoisomer invalidates experimental results.
- [1] PubChem. Benzyl-isopropyl-pyrrolidin-3-yl-amine (Racemic). PubChem CID 66569416. CAS 1353987-01-5. InChIKey: CPSVIPMHUOWCOQ-UHFFFAOYSA-N. Accessed April 2026. View Source
